physicochemical properties of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
physicochemical properties of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
An In-depth Technical Guide to the Physicochemical Characterization of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the meticulous evaluation of a compound's physicochemical properties is a cornerstone of successful preclinical development.[1] These intrinsic attributes govern a molecule's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for the characterization of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, a novel heterocyclic entity with potential therapeutic applications. The structure, featuring a basic piperidine ring, a polar 1,2,4-oxadiazole core, and a tetrahydropyran (oxane) moiety, presents a unique combination of features that necessitate a thorough physicochemical workup.
This document is intended for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data points to provide the strategic rationale behind each experimental protocol, empowering teams to generate robust and reliable data packages for informed decision-making in the progression of drug candidates.
Molecular Structure and Predicted Physicochemical Properties
A foundational step in any characterization campaign is the in-silico prediction of key physicochemical parameters. While experimental validation is non-negotiable, these predictions offer a valuable starting point for experimental design.
Structure:
(Simplified 2D representation)
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C13H21N3O2 | Defines the elemental composition and exact mass. |
| Molecular Weight | 251.33 g/mol | Influences diffusion rates and overall size-related properties. |
| pKa (most basic) | ~8.5 - 9.5 | The piperidine nitrogen is predicted to be the primary basic center, governing pH-dependent solubility and interactions. |
| cLogP | ~1.5 - 2.5 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
Part 1: Aqueous Solubility Profile
1.1. Scientific Rationale & Importance
Aqueous solubility is a critical determinant of a drug's bioavailability.[2] For orally administered drugs, insufficient solubility in the gastrointestinal tract can lead to poor absorption and low exposure. The presence of the basic piperidine moiety in 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine suggests that its aqueous solubility will be highly dependent on pH. Characterizing this relationship is essential for developing a suitable formulation strategy.
1.2. Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The gold-standard "shake-flask" method is employed to determine the thermodynamic equilibrium solubility.[3] This method ensures that a true saturated solution is achieved, providing the most reliable measure of a compound's intrinsic solubility.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of the solid compound to separate vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended solid.
-
Filtration: Carefully filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A standard calibration curve must be used for accurate quantification.[3]
1.3. Self-Validating System & Trustworthiness
The protocol's integrity is maintained by ensuring the presence of excess solid at the end of the equilibration period, visually confirming that saturation was achieved. The use of a validated, stability-indicating HPLC method for quantification ensures that the measured concentration corresponds to the intact parent compound.
1.4. Visualization of Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Part 2: Ionization Constant (pKa) Determination
2.1. Scientific Rationale & Importance
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, the pKa of the piperidine nitrogen will dictate its charge state across the physiological pH range. This influences its solubility, membrane permeability, and potential for ionic interactions with biological targets.[5]
2.2. Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[5][6] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is incrementally added.
Step-by-Step Methodology:
-
System Calibration: Calibrate the potentiometer using standard buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a co-solvent system like water/methanol to ensure initial solubility) to a known concentration (e.g., 1 mM).[5]
-
Ionic Strength Adjustment: Add a background electrolyte like potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[6]
-
Titration:
-
For a basic compound, first acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).
-
Incrementally add a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, ensuring the reading stabilizes.[5]
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of half-neutralization.[7]
2.3. Authoritative Grounding & Comprehensive References
This method is a standard and well-documented procedure in pharmaceutical sciences.[5][6] To ensure data reliability, it is recommended to perform at least three replicate titrations.[5]
2.4. Visualization of Titration Logic
Caption: Logical flow for pKa determination by potentiometric titration.
Part 3: Lipophilicity (LogP & LogD)
3.1. Scientific Rationale & Importance
Lipophilicity, the "greasiness" of a molecule, is a key parameter that influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes.[8] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For an ionizable compound like ours, the distribution coefficient (LogD) at a specific pH is more relevant, as it accounts for both the neutral and ionized species.[9]
3.2. Experimental Protocol: Shake-Flask for LogD at pH 7.4
The shake-flask method remains the gold standard for its direct measurement of partitioning.[8]
Step-by-Step Methodology:
-
Phase Pre-saturation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing them vigorously and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pH 7.4 buffer).
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous stock solution.
-
Equilibration: Agitate the mixture for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[9]
-
Phase Separation: Centrifuge the sample to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated HPLC method.
-
Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
3.3. Expertise & Experience: Causality Behind Choices
Using pH 7.4 buffer is critical because it mimics the pH of blood plasma, providing a LogD value that is directly relevant to the in-vivo distribution of the drug.[9] Pre-saturation of the solvents is a crucial step often overlooked by junior scientists, but it is essential for accurate and reproducible results.
3.4. Visualization of LogD Determination
Caption: Workflow for determining LogD at pH 7.4.
Conclusion
The physicochemical characterization of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a multi-faceted process that requires rigorous experimental design and execution. The protocols outlined in this guide for determining solubility, pKa, and LogD represent the industry-standard approach to generating a foundational data package. These data points, when considered together, provide a clear picture of the molecule's potential developability and are indispensable for guiding formulation development, interpreting in-vitro and in-vivo study results, and ultimately, de-risking the progression of this compound towards clinical evaluation.
References
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- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx.
- García-Sosa, A. T., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.
- Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022).
- Labinsights. Physical and Chemical Characterization for APIs. (2023).
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Computational Chemistry. Compound solubility measurements for early drug discovery. (2022).
- DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023).
- Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024).
- Slideshare. solubility experimental methods.pptx.
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- CUTM Courseware. 18.-Physicochemical-properties-of-drug.docx.
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).
- ACD/Labs. LogP—Making Sense of the Value.
- Enamine. LogD/LogP Background.
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